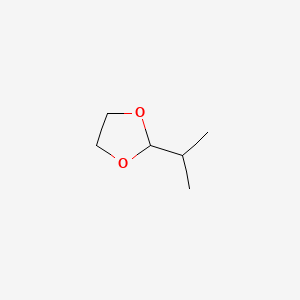
2-Isopropyl-1,3-dioxolane
Cat. No. B1206155
Key on ui cas rn:
822-83-3
M. Wt: 116.16 g/mol
InChI Key: SMYRHRFGKYUCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09388105B2
Procedure details


20 g of 2-isopropyl-1,3-dioxolane and 100 g of ethylene glycol were combined in a 300 mL stainless steel autoclave. 2.0 g of 5% Pd/C catalyst were added and the autoclave was sealed. The reactor was heated to 200° C. The reactor was then brought to an operating pressure of 3.45 MPa and stirring commenced at 750 rpm. Pressure was maintained through the duration of the experiment. After 2 h, the autoclave was cooled and remaining gas vented. The autoclave was opened, its contents filtered, and the filtrate analyzed by gas chromatography (GC). 83% conversion of the acetal mixture was observed. Upon analysis of the results, the mixture was found to demonstrate 95.8% selectivity to 2-isobutoxy-ethanol.

[Compound]
Name
stainless steel
Quantity
300 mL
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[CH:1]([CH:4]1[O:8][CH2:7][CH2:6][O:5]1)([CH3:3])[CH3:2].[CH2:9](O)CO>[Pd]>[CH2:4]([O:5][CH:6]([CH3:9])[CH2:7][OH:8])[CH:1]([CH3:3])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C1OCCO1
|
Step Two
[Compound]
|
Name
|
stainless steel
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)O
|
Step Four
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
200 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the autoclave was sealed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Pressure was maintained through the duration of the experiment
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the autoclave was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
its contents filtered
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

